3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-3-23-14-7-5-13(6-8-14)18-16-11-20-17-9-4-12(2)10-15(17)19(16)22-21-18/h4-11H,3H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWSACJQVJLWCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC3=C4C=C(C=CC4=NC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-ethoxybenzaldehyde with 3-methyl-1H-pyrazole-4-carbaldehyde in the presence of a suitable catalyst can lead to the formation of the desired compound . Industrial production methods often employ green chemistry principles, such as the use of environmentally benign solvents and catalysts, to minimize the environmental impact .
Chemical Reactions Analysis
3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of quinoline N-oxide derivatives .
Scientific Research Applications
In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promise as a potential therapeutic agent due to its ability to interact with specific molecular targets . Additionally, it has been investigated for its potential use in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can bind to these targets and modulate their activity, leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Biological Activity
3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline family, which has garnered attention for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is with a molecular weight of approximately 303.365 g/mol. The structure features an ethoxy group and a methyl group attached to the pyrazoloquinoline core, which is pivotal for its biological activity.
1. Anti-inflammatory Activity
Research has indicated that derivatives of pyrazolo[4,3-c]quinolines exhibit significant anti-inflammatory effects. For instance, studies have shown that these compounds can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The inhibition of NO is crucial as it plays a role in inflammatory processes.
Key Findings:
- Inhibition of iNOS and COX-2: The anti-inflammatory mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) expression .
- IC50 Values: Some derivatives have demonstrated IC50 values as low as 0.39 μM for NO production inhibition .
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| 3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline | TBD | Inhibition of iNOS and COX-2 |
| 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline | 0.39 | Inhibition of NO production |
2. Anticancer Activity
The pyrazolo[4,3-c]quinoline derivatives have also been investigated for their anticancer properties. The structural similarity to known kinase inhibitors suggests potential efficacy against various cancer types.
Case Studies:
- A study highlighted the efficacy of certain pyrazolo[4,3-c]quinolines in inhibiting cancer cell proliferation through modulation of key signaling pathways .
- Further investigation into the compound's ability to induce apoptosis in cancer cells is ongoing.
The biological activity of 3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors involved in inflammatory and cancerous processes. The unique substituents on the pyrazoloquinoline core may enhance binding affinity and specificity towards these targets.
Q & A
Q. What are the common synthetic routes for 3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with condensation of substituted phenylhydrazines with aldehydes/ketones to form hydrazone intermediates. A key step is cyclization under acidic or catalytic conditions to assemble the pyrazoloquinoline core. For example:
- Step 1 : Condensation of 4-ethoxyphenylhydrazine with a substituted quinoline precursor.
- Step 2 : Cyclization using catalysts like copper(I) iodide or palladium in polar solvents (e.g., DMF) at 80–100°C .
Optimization strategies include: - Temperature control : Higher yields (70–85%) are achieved at 90°C compared to room temperature.
- Catalyst screening : Copper catalysts reduce side products compared to uncatalyzed reactions .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., ethoxy group at C3: δ 1.35 ppm for CH, δ 4.02 ppm for OCH) .
- X-ray crystallography : Resolves bond lengths and angles (e.g., orthorhombic crystal system, space group P222) and validates planarity of the fused pyrazole-quinoline system .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 358.15) .
Q. How is the compound’s initial biological activity screened in pharmacological studies?
- In vitro assays : Anti-inflammatory activity via COX-2 inhibition (IC < 1 μM) and anticancer activity via apoptosis induction in HeLa cells (IC ~2.5 μM) .
- Dose-response curves : Tested at 0.1–100 μM concentrations to establish potency and selectivity .
- Control compounds : Comparisons with structurally similar derivatives (e.g., fluorinated analogs) to benchmark activity .
Advanced Research Questions
Q. How do substituent variations impact structure-activity relationships (SAR) in pyrazoloquinoline derivatives?
| Substituent | Position | Biological Activity (IC) | Key Reference |
|---|---|---|---|
| 4-Ethoxyphenyl | C3 | Anti-inflammatory: 0.39 μM | |
| 4-Methylphenyl | C1 | Anticancer: 1.00 μM | |
| 3-Fluorophenyl | C3 | Cytotoxicity: 5.00 μM |
Q. What experimental strategies resolve contradictions in reported IC50_{50}50 values across studies?
- Standardized assays : Use identical cell lines (e.g., RAW 264.7 for inflammation) and protocols to minimize variability .
- DMSO concentration control : Limit to <0.1% to avoid solvent interference .
- Replicate analysis : Triplicate measurements with error margins <10% .
Q. How can computational modeling predict binding modes with biological targets?
- Molecular docking : Simulate interactions with COX-2 (PDB ID 5KIR) to identify key residues (e.g., Arg120, Tyr355) for hydrogen bonding .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR models : Use Hammett constants for substituents to correlate electronic effects with activity .
Q. What methodologies optimize yield in large-scale synthesis?
- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h with 90% yield .
- Flow chemistry : Enables continuous production with >80% purity after HPLC .
- Catalyst recycling : Recover Pd/C catalysts via filtration for reuse, reducing costs .
Q. How do solvent polarity and pH affect the compound’s stability?
Q. What strategies validate target engagement in cellular models?
- Chemical proteomics : Use biotinylated probes to pull down bound proteins from lysates .
- CRISPR knockouts : Ablate putative targets (e.g., COX-2) to confirm loss of activity .
- Fluorescence polarization : Measure binding affinity to recombinant proteins .
Q. How can green chemistry principles be applied to its synthesis?
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent .
- Catalyst-free reactions : Use photoredox conditions for cyclization .
- Waste reduction : Recover >95% of starting materials via column chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
